molecular formula C4HBrCl2N2 B173887 4-Bromo-3,6-dichloropyridazine CAS No. 10344-42-0

4-Bromo-3,6-dichloropyridazine

Cat. No. B173887
CAS RN: 10344-42-0
M. Wt: 227.87 g/mol
InChI Key: XAXKZIUQIROVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-3,6-dichloropyridazine” is a chemical compound with the CAS Number: 10344-42-0 . It has a molecular weight of 227.87 . The IUPAC name for this compound is 4-bromo-3,6-dichloropyridazine . It is a solid substance and is stored at a temperature of 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of “4-Bromo-3,6-dichloropyridazine” involves the use of phosphorus oxychloride . The compound is heated to reflux for 3.5 hours . Another method involves the use of ammonia in ethanol at 20°C .


Molecular Structure Analysis

The molecular formula of “4-Bromo-3,6-dichloropyridazine” is C4HBrCl2N2 . The InChI Code for this compound is 1S/C4HBrCl2N2/c5-2-1-3 (6)8-9-4 (2)7/h1H .


Physical And Chemical Properties Analysis

“4-Bromo-3,6-dichloropyridazine” has a boiling point of 341.8°C at 760 mmHg . The compound has a density of 2.0±0.1 g/cm3 . The flash point of the compound is 160.512°C .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry 4-Bromo-3,6-dichloropyridazine is a valuable scaffold in medicinal chemistry, particularly in the synthesis of pyridazine derivatives. Its role in facilitating the creation of diverse chemical structures is highlighted in multiple studies. For instance, it has been used in the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, leveraging its unreactive nature for efficient synthesis (Wlochal & Bailey, 2015). Another study demonstrates its use in the preparation of new derivatives of 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines, contributing to the exploration of inhibitory activities against specific enzymes (Arghiani, Seyedi, Bakavoli, & Nikpour, 2015).

Advancements in Chemical Reactivity Research on 4-Bromo-3,6-dichloropyridazine has also advanced understanding of chemical reactivity and synthesis techniques. Studies have explored its reactivity with various nucleophiles and its use in the synthesis of complex molecular structures. For example, its reaction with pyrrolylmagnesium bromide and subsequent interactions with other nucleophiles has been detailed, showcasing its versatile reactivity (Jones & Whitmore, 1998). Additionally, its application in the mono- and bis-functionalization using (tmp)2Zn.2MgCl2.2LiCl to produce highly substituted pyrazolo[3,4-c]pyridazines derivatives has been documented, highlighting its utility in the creation of novel chemical entities (Wunderlich & Knochel, 2008).

Exploration of Molecular Structures and Spectra The study of 4-Bromo-3,6-dichloropyridazine extends to its molecular structures and vibrational spectra. Research in this area provides insights into the effects of chlorination on ring geometry and the structural characteristics of related compounds. This includes the analysis of its gas-phase molecular structures, crystal structures, and the examination of its infrared and Raman spectra, which is crucial for understanding its properties and applications in various fields (Morrison, Smart, Parsons, Brown, Rankin, Robertson, & Miller, 1997).

Safety And Hazards

The compound is classified as having acute toxicity when ingested (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

properties

IUPAC Name

4-bromo-3,6-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-2-1-3(6)8-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXKZIUQIROVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621789
Record name 4-Bromo-3,6-dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,6-dichloropyridazine

CAS RN

10344-42-0
Record name 4-Bromo-3,6-dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3,6-dichloropyridazine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3,6-dichloropyridazine
Reactant of Route 3
4-Bromo-3,6-dichloropyridazine
Reactant of Route 4
Reactant of Route 4
4-Bromo-3,6-dichloropyridazine
Reactant of Route 5
4-Bromo-3,6-dichloropyridazine
Reactant of Route 6
4-Bromo-3,6-dichloropyridazine

Citations

For This Compound
13
Citations
M Nikpour, M Salehpoor Kiani - Journal of Chemical Reactivity and …, 2012 - jcrs.ahvaz.iau.ir
Some new 3-(alkylsulfanyl)- 7-chloro-1-phenyl-1H-pyridazino [4,3-e][1,3,4]thiadiazine were synthesized by treatment of the alkyl-2-phenylhydrazinecarbodithioates with 4-bromo-3,6-…
Number of citations: 4 jcrs.ahvaz.iau.ir
M Nikpour, M Gholami… - Journal of Heterocyclic …, 2016 - Wiley Online Library
Some new 3‐(alkylsulfanyl)‐7‐chloro‐1‐phenyl‐1H‐pyridazino [4,3‐e][1,3,4]thiadiazine were synthesized by treatment of the alkyl‐2‐phenylhydrazinecarbodithioates with 4‐bromo‐3,6…
Number of citations: 1 onlinelibrary.wiley.com
Z Arghiani, SM Seyedi, M Bakavoli… - Heterocyclic …, 2015 - degruyter.com
New 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines were prepared and evaluated for inhibitory activity against soybean 15-lipoxygenase enzyme. These compounds were synthesized by …
Number of citations: 4 www.degruyter.com
M Bakavoli, M Gholami, SM Seyedi… - 18th Iranian Seminar …, 2012 - profdoc.um.ac.ir
Triazoles and especially fused triazoles are also an important class of heterocyclic compounds with antifungal, anticonvulsant, herbicidal and antidepressant activities [1]. …
Number of citations: 2 profdoc.um.ac.ir
M Bakavoli, E Mollashahi… - Journal of Sulfur …, 2007 - Taylor & Francis
A straightforward synthesis of pyridazino[4,3-e][1,3,4] thiadiazines 3(a–j) from cyclocondensation of 3,6-dichloro-4-(1-methylhydrazino) pyridazine (2) with various isothiocyanates is …
Number of citations: 8 www.tandfonline.com
S Alazawe, JA Elvidge - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Only the 3-substituent of 4-amino-6-chloro-3-methoxypyridazine was attacked on acidic or alkaline hydrolysis or by thiourea in boiling ethanol. With potassium acetate in acetic acid at …
Number of citations: 12 pubs.rsc.org
F Yoneda, Y Nitta - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
Some kinds of simple quinolizidine derivatives were recently found to possess sparteine—like uterus contracting action and this time the new substance with stronger contracting action …
Number of citations: 31 www.jstage.jst.go.jp
B Kasnar, DS Wise, LS Kucera, JC Drach… - … Nucleotides & Nucleic …, 1994 - Taylor & Francis
The synthesis of 4-methoxy-, 4-amino-3-chloro-, and 4-amino-1-(2,3-dideoxy-BD-glycero-pentofuranosyl)pyridazin-6-one nucleosides, 6,19 and 20 is described. The synthesis of 3,4-…
Number of citations: 34 www.tandfonline.com
JA Turkett, AE Ringuette, CW Lindsley… - The Journal of Organic …, 2020 - ACS Publications
Herein, we report an efficient and operationally simple synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines and 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines via a tandem hydroamination–S …
Number of citations: 5 pubs.acs.org
I Matsuo, K Sugimoto, S Ohki - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
Intermediate pharmacological tests were already reported.> k4 In this paper, synthesis of Ia~ e was described. The synthetic processes by the two methods (1) and (2), were shown in …
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.